Thiol diethylene glycol diacrylate

Description

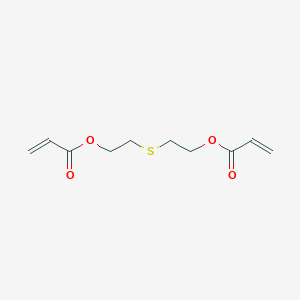

Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-enoyloxyethylsulfanyl)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBCNPZYUKYBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCSCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36787-51-6 | |

| Record name | 2-Propenoic acid, 1,1′-(thiodi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36787-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066521 | |

| Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19721-37-0 | |

| Record name | 1,1′-(Thiodi-2,1-ethanediyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodi-2,1-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiol Diethylene Glycol Diacrylate Based Polymeric Systems

Strategies for Incorporating Thiol Functionality into Diethylene Glycol Acrylate (B77674) Structures

The introduction of thiol groups into the diethylene glycol backbone is a critical first step in the synthesis of these polymer systems. These thiol groups provide a reactive site for the subsequent thiol-ene polymerization reaction.

Synthesis of Thiol-Modified Diethylene Glycol Derivatives

Several methods have been developed for the synthesis of thiol-modified diethylene glycol derivatives, offering flexibility in terms of reaction conditions and the final molecular architecture.

One common approach involves the esterification of diethylene glycol with a thiol-containing carboxylic acid, such as 3-mercaptopropionic acid. This reaction is typically carried out in the presence of an acid catalyst, like p-toluenesulfonic acid, and often requires elevated temperatures to drive the reaction to completion by removing water.

A "greener" alternative to traditional acid-catalyzed esterification is the use of enzyme catalysis. For instance, Candida antarctica Lipase B (CALB) has been successfully employed for the transesterification of methyl 3-mercaptopropionate (B1240610) with glycols, including tetraethylene glycol, under solvent-less conditions. nih.gov This enzymatic approach proceeds in a stepwise manner, allowing for the isolation of mono-thiolated intermediates before the formation of the di-thiol derivative. nih.gov For example, the synthesis of tetraethylene glycol-monothiol was achieved in just 15 minutes, while the complete conversion to the dithiol required 8 hours. nih.gov

Another strategy involves the modification of pre-formed polymers. For example, polymers with hydroxyl side chains can be converted to thiol groups in a multi-step process. This typically involves tosylation of the hydroxyl groups, followed by nucleophilic substitution with a protected thiol, and finally deprotection to yield the free thiol.

Thiol-Ene Photopolymerization of Diethylene Glycol Diacrylate

Thiol-ene photopolymerization is a powerful and versatile method for curing thiol diethylene glycol diacrylate systems. This "click" reaction offers numerous advantages, including high reaction rates, low shrinkage stress, and reduced sensitivity to oxygen inhibition compared to traditional acrylate polymerization.

Mechanistic Insights into Radical-Mediated Additions

The thiol-ene photopolymerization of diethylene glycol diacrylate proceeds via a free-radical mechanism. The process is initiated by the generation of radicals from a photoinitiator upon exposure to light. These radicals then abstract a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).

The propagation phase involves the addition of the thiyl radical across the carbon-carbon double bond of the diacrylate monomer in an anti-Markovnikov fashion. This addition reaction forms a carbon-centered radical. A key feature of the thiol-ene reaction is the subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule. This regenerates a thiyl radical, which can then participate in another addition reaction, continuing the polymerization cycle. This chain-transfer mechanism contributes to the "click" nature of the reaction, characterized by high conversions and the formation of a homogeneous polymer network.

Influence of Photoinitiator Systems on Reaction Progression

The choice of photoinitiator system plays a crucial role in determining the efficiency and rate of the thiol-ene photopolymerization of diethylene glycol diacrylate. Various photoinitiators, sensitive to different wavelengths of light, can be employed.

For UV-induced polymerization, common photoinitiators include those from the Irgacure family (e.g., Irgacure 2959) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). semanticscholar.org The concentration and type of photoinitiator can significantly impact the gelation kinetics and the final properties of the polymer network. For instance, in a study on a related thiol-ene system, the use of a ruthenium/sodium persulfate (Ru/SPS) visible light initiating system resulted in significantly faster photopolymerization (<5 seconds) compared to Irgacure 2959 (70 seconds) and LAP (50 seconds). semanticscholar.org

Visible light photoinitiating systems are also effective. For example, a system based on Rose Bengal, a ferrocenium (B1229745) salt, and a hydroperoxide has been shown to be particularly efficient for both thiol-allyl ether and thiol-acrylate polymerizations. researchgate.net The mechanism in these systems often involves an electron transfer from an electron donor to the photo-excited dye, which then initiates the radical polymerization. researchgate.net The efficiency of conventional camphorquinone/amine systems, often used in dental applications, can be enhanced by the addition of an iodonium (B1229267) salt, which acts as an electron acceptor and improves the rate of polymerization. nih.gov

Interestingly, some thiol-acrylate systems can undergo rapid polymerization even in the absence of an external photoinitiator upon UV exposure. usm.eduusm.edu This is attributed to the direct photolysis of the thiol and acrylate groups, leading to the formation of initiating radicals.

Control of Polymerization Through Oxygen Inhibition Management

A significant advantage of thiol-ene photopolymerization is its reduced susceptibility to oxygen inhibition compared to conventional acrylate polymerization. Oxygen is a radical scavenger that can react with the propagating radicals to form unreactive peroxy radicals, thereby terminating the polymerization chain.

In thiol-acrylate systems, the presence of the thiol monomer provides a mechanism to overcome this inhibition. The peroxy radicals formed by the reaction of propagating radicals with oxygen can abstract a hydrogen atom from a thiol group. nih.gov This reaction regenerates a reactive thiyl radical, which can then re-initiate the polymerization process. nih.gov This chain transfer to the thiol effectively mitigates the inhibitory effect of oxygen. nih.govresearchgate.net

Near-Infrared (NIR)-Assisted Thiol-Acrylate Reaction Induction

Conventional photopolymerization relies on UV or visible light, which have limited penetration depth in biological tissues and other materials. Near-infrared (NIR) light (700-2500 nm), with its deeper tissue penetration and lower energy, offers a promising alternative for inducing thiol-acrylate reactions, particularly for in-situ applications. researchgate.netnih.gov

One approach to NIR-induced thiol-acrylate polymerization involves the use of a photothermal agent, such as gold nanorods. researchgate.net In this system, the gold nanorods absorb NIR light and convert it into heat. This localized heating then activates a thermal initiator, which in turn generates the radicals needed to initiate the thiol-acrylate polymerization. researchgate.net This method allows for transdermal gelation with a minimal temperature increase. researchgate.net

Another strategy for NIR-induced polymerization utilizes upconversion nanoparticles (UCNPs). nih.govmdpi.com These nanoparticles can absorb low-energy NIR photons and emit higher-energy UV or visible light, which can then activate a conventional photoinitiator. This approach enables deep curing of thick samples. mdpi.com Furthermore, three-component systems consisting of a NIR-absorbing dye, an iodonium salt, and a phosphine (B1218219) have been developed for the NIR photopolymerization of methacrylates, achieving high monomer conversions even in the presence of oxygen. acs.org The phosphine in this system plays a crucial role in preventing oxygen inhibition and regenerating the dye. acs.org

Amine-Catalyzed Thiol-Ene and Thiol-Michael Reactions with Diethylene Glycol Diacrylate Derivatives

The reaction between thiols and acrylates, such as diethylene glycol diacrylate, can proceed via two primary pathways: the radical-mediated thiol-ene reaction and the base-catalyzed thiol-Michael addition. When amines are employed as catalysts, the thiol-Michael addition is the predominant mechanism. This reaction is a nucleophilic conjugate addition where a thiolate anion, generated in the presence of a base, attacks the electron-deficient carbon-carbon double bond of the acrylate.

Primary and tertiary amines are effective catalysts for this transformation. rsc.org While these amine catalysts can facilitate high conversion, the reactions may require several hours to reach completion. rsc.orgresearchgate.net The catalytic activity is influenced by the amine's structure and basicity. For instance, primary amines are noted to be particularly effective in promoting a rapid and stoichiometric 1-to-1 Michael addition of the thiol to the acrylate functional group. researchgate.net This efficiency allows for the creation of well-defined network precursors or final polymer structures under ambient conditions.

Aza-Michael addition reactions, involving multifunctional amines and poly(ethylene glycol) diacrylate (PEGDA), have been successfully used to form network polymers (gels) in various solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. nih.gov The choice of solvent and the molecular weight of the PEGDA can influence the final state of the product, leading to the formation of gels or even porous polymers under specific conditions. nih.gov

For comparison, phosphine-based catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be exceptionally efficient, achieving complete conversion in minutes under optimized conditions. rsc.orgresearchgate.net However, the use of amine catalysts remains a common and practical approach, particularly due to their lower cost and different reactivity profile. researchgate.net

Table 1: Comparison of Catalysts for Thiol-Acrylate Michael Addition

| Catalyst Type | Typical Reaction Time | Key Characteristics |

|---|---|---|

| Primary/Tertiary Amines | Several hours | Effective, but slower conversion rates. rsc.orgresearchgate.net Readily available. |

| Phosphines (e.g., DMPP) | A few minutes | Highly efficacious, yielding rapid and complete conversion. rsc.org |

This table summarizes general findings on catalyst efficiency for the thiol-Michael addition reaction.

**2.4. Sequential Polymerization Strategies for Tailored Network Formation

The ability to perform different polymerization reactions in a specific order, or sequentially, allows for the creation of complex and highly controlled polymer network architectures. This is particularly valuable when using monomers like diethylene glycol diacrylate.

Sequential Polymerization Strategies for Tailored Network Formation

Thiol-Michael followed by Radical Thiol-Ene Reactions

A powerful strategy for creating model polymer networks involves a sequential thiol-Michael and radical thiol-ene (STMRT) reaction scheme. openrepository.com This two-step process begins with a selective, base-catalyzed thiol-Michael addition. In this step, a multifunctional thiol, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTMP), reacts with a diacrylate monomer like poly(ethylene glycol) diacrylate (PEGDA) in a precise 2:1 molar ratio of thiol to acrylate groups. This initial reaction forms well-defined, telechelic (end-functionalized) tetrathiol macromonomers. openrepository.com

Following the completion of the Michael addition, the second step is initiated. This involves the photo-induced radical thiol-ene polymerization of the newly formed tetrathiols with additional 'ene' monomers. openrepository.com The 'ene' source can be the same diacrylate used in the first step or a different vinyl-containing monomer. openrepository.com This radical-mediated step proceeds through alternating steps of thiyl radical addition to a double bond and subsequent hydrogen abstraction from another thiol, which is a mechanism known to be less susceptible to oxygen inhibition compared to traditional acrylate photopolymerization. openrepository.com

The resulting networks from this STMRT strategy exhibit significantly different properties compared to conventionally produced, randomly crosslinked networks. They can possess storage moduli (E') up to four times larger while simultaneously having glass transition temperatures (Tg) up to 10 °C lower. openrepository.com This demonstrates the ability to finely tune material properties by controlling the network structure, crosslink density, and the length of the polymer chains between crosslinks. openrepository.com

Hybrid Polymerization Approaches Utilizing Thiol Diethylene Glycol Diacrylate

Hybrid polymerizations combine distinct reaction mechanisms within a single system, often to achieve synergistic properties that would be unattainable with a single polymerization method. Thiol diethylene glycol diacrylate is a versatile component in such systems due to the dual reactivity of its functional groups.

Combined Thiol-Acrylate and Homopolymerization Mechanisms

In photopolymerization systems containing both multifunctional thiols and acrylates like diethylene glycol diacrylate, a "mixed-mode" polymerization occurs. researchgate.net This process involves the simultaneous and competitive reactions of radical-mediated acrylate homopolymerization (a chain-growth mechanism) and the radical-mediated thiol-ene reaction (a step-growth mechanism). researchgate.net

The chain-growth homopolymerization of acrylates leads to the rapid formation of long polymer chains. Concurrently, the step-growth thiol-ene reaction involves the addition of a thiyl radical to an acrylate double bond, followed by chain transfer from the resulting carbon-centered radical to a thiol, creating a new thiyl radical. This chain transfer step is crucial as it competes with the acrylate propagation. The chain transfer constant for acrylates to thiols in these systems has been determined to be in the range of 1.5 to 2. researchgate.net This mixed-mode reaction results in a unique network formation process that can lead to rapid polymerization and high functional group conversion. researchgate.net The interplay between these competing reactions is also a key factor in understanding and mitigating oxygen inhibition, as the chain transfer to the thiol provides a pathway to consume peroxy radicals that would otherwise hinder acrylate polymerization. capes.gov.br

Integration with Thiol-Epoxy Systems

Thiol-based hybrid networks can be formed by combining thiol-ene or thiol-acrylate chemistry with thiol-epoxy reactions. nih.govnih.gov This approach creates a dual-curing system where two distinct network-forming reactions can be initiated independently. Typically, the system consists of a multifunctional thiol, a diacrylate (like diethylene glycol diacrylate), an epoxy resin (such as bisphenol A diglycidyl ether - BADGE), a radical initiator, and an amine catalyst for the epoxy reaction. researchgate.net

The polymerization can be controlled sequentially. For example, the radical-initiated thiol-acrylate reaction can be triggered first using UV light. Subsequently, the base-catalyzed thiol-epoxy reaction, which is a nucleophilic ring-opening addition, can be initiated, often by a change in temperature or through a latent catalyst. This sequential curing allows for significant stress reduction. nih.gov Research on these hybrid systems has shown that a 50/50 weight ratio of thiol-ene to thiol-epoxy components can result in a material with a 90% lower final polymerization stress compared to a standard dimethacrylate resin, while still achieving a high glass transition temperature. nih.govnih.gov The order of the reactions and the composition of the monomers allow for tunable properties, and can even lead to the formation of novel phase-separated polymer networks. researchgate.net

Ternary Thiol-Yne-Acrylate Systems

A further evolution in hybrid systems is the development of ternary thiol-yne-acrylate photopolymers. These systems combine three reactive functional groups: thiols, alkynes ("-ynes"), and acrylates. The polymerization involves a complex interplay of competitive reaction kinetics: acrylate homopolymerization, thiol-yne step-growth polymerization, and chain transfer reactions from acrylate radicals to the thiol. nih.govnih.gov

This combination provides a unique mechanism for controlling network formation and material properties. The step-growth nature of the thiol-yne reaction, coupled with the chain transfer to the thiol, effectively delays the gel point of the polymerizing system. nih.gov This delay allows for a greater portion of the volumetric shrinkage to occur before the network solidifies, which significantly reduces the final internal shrinkage stress. nih.gov

For example, incorporating 70 wt% of a methacrylate (B99206) component into a thiol-yne system was shown to increase the glass transition temperature (Tg) from 51°C to 75°C and the modulus from 1800 MPa to 3200 MPa, while the shrinkage stress remained low at 1.2 MPa. nih.gov Interestingly, these ternary systems exhibit tunable behavior where the shrinkage stress can be minimized at specific acrylate concentrations. This is attributed to the balance between the competing reaction rates and the resulting network crosslinking density. nih.govnih.gov

Table 2: Properties of Thiol-Yne-Acrylate Ternary Systems

| System Composition | Shrinkage Stress (MPa) | Glass Transition Temp. (Tg) (°C) | Modulus (MPa) |

|---|---|---|---|

| Pure Thiol-Yne | > 2 | 51 ± 2 | 1800 ± 100 |

| 70 wt% Methacrylate | 1.2 ± 0.2 | 75 ± 1 | 3200 ± 400 |

| 50 wt% Methacrylate | 1.0 ± 0.2 (Minimum) | Not Specified | Not Specified |

| 70 wt% Acrylate | Minimum value observed | Not Specified | Not Specified |

Data adapted from studies on thiol-yne-(meth)acrylate ternary systems, demonstrating the effect of composition on material properties. nih.gov

Post-Polymerization Functionalization for Thiol Integration

The introduction of thiol functionalities into polymeric systems derived from diethylene glycol diacrylate (DEGDA) after the initial polymerization process offers a versatile method for tailoring the final properties of the material. This post-polymerization modification is particularly relevant in thiol-acrylate photopolymerized networks, where unreacted, pendant thiol groups can persist even after the complete reaction of the acrylate groups. nih.gov These residual thiol groups serve as reactive handles for subsequent chemical modifications, allowing for the covalent attachment of various molecules and the alteration of the network's chemical and physical characteristics.

One prominent strategy for post-polymerization functionalization involves the reaction of these pendant thiol groups. The concentration of these available thiols can be significant; for instance, in microspots created from monomer solutions with at least 40 mol % thiol functional groups, over 25% of the initial thiol groups have been detected as pendant. nih.gov The ability to control the concentration of these pendant thiols, which can range from 0.01 to 0.4 M, provides a tuneable platform for subsequent modification reactions. nih.gov

Two primary types of reactions are employed for the functionalization of these pendant thiols: photocoupling and Michael-type addition reactions. nih.gov The extent of these modification reactions is dependent on both the concentration of the available pendant thiols and the duration of the reaction. nih.gov For instance, photocoupling reactions can proceed for durations of 0 to 10 minutes, while Michael-type addition reactions may be carried out over a period of 0 to 24 hours to achieve the desired level of functionalization. nih.gov

A key advantage of using photocoupling for post-polymerization modification is the ability to exert spatial and temporal control. By selectively exposing specific regions of the material to light, it is possible to create chemical patterns both on the surface and throughout the bulk of the polymer network. nih.gov This technique allows for the fabrication of materials with spatially defined functionalities.

In a different approach, polymers with hydroxyl side chains can be synthesized and subsequently converted to thiol groups. rsc.orgpsu.eduresearchgate.net This multi-step process typically involves the tosylation of the hydroxyl groups, followed by the introduction of a protected thiol group, and finally a deprotection step to yield the free thiol. rsc.orgpsu.eduresearchgate.net The degree of thiol functionalization in this method is controlled by the initial content of hydroxyl groups in the polymer backbone. rsc.orgpsu.eduresearchgate.net For example, in copolymers of ethylene (B1197577) oxide and glycidol (B123203), the conversion of hydroxyl to thiol groups was found to be quantitative for copolymers with lower glycidol content (approximately 20% and 40%), and slightly lower (81-92%) for those with higher glycidol content (60-100%). rsc.orgpsu.eduresearchgate.net These thiol-functionalized polymers can then be crosslinked with diethylene glycol diacrylate to form hydrogels. rsc.orgpsu.eduresearchgate.net

The table below summarizes the research findings on the conversion of hydroxyl groups to thiol groups in a post-polymerization modification process for copolymers of ethylene oxide and glycidol.

Table 1: Degree of Conversion of Hydroxyl to Thiol Groups in Post-Polymerization Functionalization

| Initial Molar Content of Glycidol Repeating Units (%) | Degree of Conversion of Hydroxyl to Thiol Groups (%) |

|---|---|

| ~20 | Quantitative |

| ~40 | Quantitative |

| ~60 | 92 |

| ~80 | 81 |

| ~100 | 87 |

Data sourced from rsc.orgpsu.eduresearchgate.net

Another strategy involves the sequential post-polymerization modification of polymers containing reactive aldehyde groups. acs.org This can include a Barbier-type allylation to introduce an allylic alcohol, which provides both a secondary alcohol and a terminal alkene. acs.org These can then be orthogonally functionalized through esterification and a thiol-ene click reaction, respectively, under mild conditions. acs.org

The selection of the post-polymerization functionalization strategy ultimately depends on the desired final properties of the polymeric system and the specific application for which it is intended. The ability to modify these polymers after their initial formation provides a powerful tool for the development of advanced materials with tailored functionalities.

Kinetic and Mechanistic Investigations of Thiol Diethylene Glycol Diacrylate Polymerization

Quantitative Analysis of Reaction Rates and Conversion Profiles

The rate of polymerization and the final monomer conversion in thiol-diethylene glycol diacrylate systems are governed by several controllable factors. These include the stoichiometric ratio of reactive groups, pH, and temperature, each playing a critical role in the reaction kinetics.

The initial ratio of thiol to acrylate (B77674) functional groups is a primary determinant of the polymerization kinetics and the resulting network structure. In photopolymerized systems, the final conversion of acrylate is observed to increase monotonically as the initial concentration of thiol groups rises. nih.gov However, this does not always lead to complete consumption of both monomers. Studies on thiol-acrylate photopolymers have shown that even after the acrylate functional groups are fully reacted, a significant number of unreacted, pendant thiol groups can remain within the network. nih.gov For instance, in microspots created from monomer solutions with at least 40 mol % thiol functional groups, more than 25% of the original thiols were detected as unreacted pendant groups. nih.gov

Table 1: Effect of Initial Monomer Stoichiometry on Polymerization

Parameter Observation Significance Source(s) Increasing Thiol Concentration Monotonically increases final acrylate conversion. Allows for achieving high conversion of the acrylate monomer. acs.org Excess Thiol Monomer (e.g., >40 mol %) Leads to significant (e.g., >25%) unreacted pendant thiol groups in the final network. Creates networks with reactive handles for post-functionalization. nih.gov Increasing Thiol Functionality (di- to tetra-) Can transition the kinetic behavior from inhibition to promotion of polymerization. Provides a method to regulate reaction rates and network uniformity. soton.ac.uk

The reactivity of the thiol-acrylate system, particularly when proceeding via a Michael addition mechanism, is highly sensitive to pH. The reaction is base-catalyzed, as the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻) is favored in alkaline conditions. nih.govnih.gov Consequently, increasing the pH of the reaction medium dramatically accelerates the rate of polymerization. For example, one study demonstrated that changing the buffer pH from 7.4 to 8.0 increased the rate of ester hydrolysis, a related process in these networks, by nearly fourfold (from 0.074 to 0.28 days⁻¹). nih.gov Another investigation found that gelation time, a measure of polymerization speed, decreases exponentially with increasing pH. nih.gov This pH-dependent "clock reaction" can be used to trigger polymerization after a programmable time interval. soton.ac.uklsu.edu

Temperature is another critical kinetic parameter. Induction curing, where magnetic nanoparticles are heated by an external magnetic field, can be used to initiate polymerization thermally. nih.gov In these systems, full conversion can be achieved in minutes, with maximum reaction temperatures ranging from 86°C to 139°C depending on the power of the induction heater. nih.gov Studies on other thiol-Michael addition reactions have also confirmed that an increase in temperature, for example from 25°C to 40°C, leads to a significant increase in the apparent kinetic rates. rsc.org

Table 2: Influence of pH and Temperature on Thiol-Acrylate Kinetics

Parameter Effect on Reaction Underlying Mechanism Source(s) Increasing pH (e.g., 7.4 to 8.3) Exponentially increases the rate of Michael addition and decreases gelation time. Favors the formation of the highly reactive thiolate anion (R-S⁻). [1, 4, 8, 11] Increasing Temperature Increases the overall reaction rate. Provides thermal energy to overcome activation barriers for initiation and propagation. [20, 22]

Distinction and Interplay of Step-Growth and Chain-Growth Polymerization

Thiol-acrylate polymerization is a classic example of a hybrid system that combines features of both step-growth and chain-growth polymerization. nuaa.edu.cnresearchgate.net The final network structure and properties are a direct result of the competition and interplay between these two fundamental mechanisms. acs.orgacs.org

The step-growth component can proceed via two main pathways: a base-catalyzed Michael addition or a radical-mediated reaction. nih.govnih.gov In the radical pathway, the process involves the propagation of a thiyl radical through an acrylate double bond, followed by a chain-transfer event where the resulting carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical. acs.orgnih.gov This alternating sequence is characteristic of step-growth polymerization and leads to a more gradual increase in molecular weight. nih.gov

Simultaneously, the acrylate monomers can undergo traditional free-radical chain-growth homopolymerization, where a carbon-centered radical rapidly adds to other acrylate monomers, forming long polymer chains. acs.orgnih.gov The balance between these mechanisms is tunable; for instance, wavelength-selective photopolymerization can be employed to favor one pathway. rsc.orgrsc.org Green light can trigger a photobase generator to catalyze the step-growth Michael addition, while UV light can cleave a radical photoinitiator to promote chain-growth homopolymerization alongside the radical-mediated thiol-acrylate addition. rsc.orgrsc.org

The dual step-chain growth nature of the polymerization directly influences how the polymer network evolves and when gelation (the transition from a liquid sol to a solid gel) occurs. Purely chain-growth systems, like acrylate homopolymerization, typically form highly cross-linked, inhomogeneous networks at very low monomer conversion. nih.gov In contrast, the step-growth character of the thiol-acrylate reaction delays the gel point to higher conversions. acs.orgnih.gov This delay allows the system to remain in a viscous state for longer, which can be advantageous for applications like reducing shrinkage stress. nih.govnih.gov

The development of the network and its final elasticity are intricately linked to the polymerization kinetics. nih.govnuaa.edu.cn Factors that control the reaction rates, such as light intensity, pH, and initial monomer concentrations, also dictate the evolution of network connectivity. nih.govnuaa.edu.cn For example, in Michael addition systems, the gelation time can be precisely controlled by adjusting the pH of the buffer solution. nih.gov The formation of disulfide bonds through thiol-thiol coupling can introduce dynamic crosslinks, allowing for the subsequent softening or stiffening of the hydrogel network. rsc.org

Mechanistic Role of Chain Transfer in Thiol-Acrylate Systems

Chain transfer is a pivotal mechanistic step in the radical-mediated polymerization of thiol-acrylate systems, forming the basis of the step-growth pathway. acs.org In this process, a growing polymer chain, which has a carbon-centered radical at its active end from adding an acrylate monomer, abstracts a hydrogen atom from a thiol group (R-SH). acs.orgresearchgate.net This terminates the growth of that particular chain but simultaneously generates a new thiyl radical (R-S•). acs.orgacs.org

In Situ Spectroscopic Techniques for Monitoring Polymerization Evolution

Real-time monitoring of the polymerization is crucial for understanding the complex kinetics of thiol-acrylate systems. In situ spectroscopic techniques are widely employed for this purpose, allowing for the continuous tracking of monomer conversion.

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool used to follow the reaction progress. acs.orgacs.orglsu.edu The kinetics are monitored by tracking the decrease in the peak area corresponding to the thiol functional group (S-H stretch, typically around 2550–2600 cm⁻¹) and the acrylate vinyl functional group (C=C twist, around 810 cm⁻¹). acs.org This allows for the simultaneous measurement of the conversion of both reactive species over time during polymerization. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. ¹H NMR can be used to determine the final monomer conversion by analyzing the spectra of the polymer precursor solution before and after polymerization. nih.gov More advanced methods, such as in situ LED illumination NMR, allow for the direct monitoring of photoreactions within the NMR tube, providing real-time kinetic data on the coupling reaction. rsc.org Additionally, Raman spectroscopy has been shown to be effective for simultaneously quantifying the conversion of both thiol and ene functionalities with high accuracy, enabling the detection of side reactions like homopolymerization. rsc.org

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful analytical technique used to monitor the kinetics of polymerization reactions. This method allows for the in-situ tracking of the concentration of functional groups as a function of time, providing valuable insights into the reaction mechanism and rates. In the context of thiol-acrylate polymerizations, RT-FTIR is particularly useful for simultaneously observing the consumption of both thiol and acrylate functional groups.

The fundamental principle of using RT-FTIR to monitor polymerization kinetics involves tracking the decrease in the infrared absorbance of specific vibrational bands corresponding to the reactive functional groups. For thiol-acrylate systems, the disappearance of the thiol (S-H) stretching band, typically observed around 2550-2600 cm⁻¹, and the acrylate carbon-carbon double bond (C=C) stretching vibration, often found near 1635 cm⁻¹, are monitored. researchgate.netmdpi.com The conversion of each functional group can then be calculated from the change in the peak area or height over time.

Thiol-acrylate photopolymerization is a versatile method for forming polymer networks due to its efficiency and the ease with which it can be processed. acs.org The reaction mechanism can be complex, involving both step-growth thiol-ene addition and chain-growth homopolymerization of the acrylate groups. acs.orgnuaa.edu.cn The kinetic behavior of these systems, including the interplay between these two polymerization pathways, can be effectively studied using RT-FTIR. acs.org

Detailed Research Findings

Research into the photopolymerization of multifunctional thiol and vinyl acrylate mixtures has demonstrated the utility of RT-FTIR in elucidating the reaction kinetics. researchgate.net Studies have shown that the addition of a multifunctional thiol to vinyl acrylate significantly boosts the conversion of the vinyl double bonds. This enhancement is attributed to the preferential addition of the thiyl radical to the vinyl group. researchgate.net

The polymerization kinetics of thiol-acrylate systems are influenced by the ratio of propagation and chain transfer kinetic parameters. acs.org RT-FTIR studies have revealed that in these systems, the relative conversions of thiol and acrylate functional groups depend on the ratio of the homopolymerization and chain transfer kinetic parameters. acs.org

A kinetic model for thiol-acrylate systems must account for the homopolymerization of the vinyl functional groups. acs.org The polymerization rate has been observed to increase with an increasing concentration of thiol functional groups. acs.org This can be modeled by considering the ratio of the thiyl radical propagation to chain transfer kinetic parameters. acs.org

The following interactive data table presents a hypothetical data set illustrating the conversion of thiol and acrylate functional groups over time during a photopolymerization reaction, as would be obtained from an RT-FTIR experiment. This data is representative of the type of information gathered in such studies.

Table 1: Conversion of Thiol and Acrylate Functional Groups vs. Time

| Time (s) | Thiol Conversion (%) | Acrylate Conversion (%) |

| 0 | 0 | 0 |

| 10 | 15 | 25 |

| 20 | 30 | 45 |

| 30 | 45 | 60 |

| 40 | 58 | 72 |

| 50 | 68 | 80 |

| 60 | 75 | 85 |

This table is a representative example and does not reflect actual experimental data from a specific cited source.

Further research has explored the kinetics of diacrylate photopolymerizations, noting that they are extremely rapid reactions. kpi.ua An interesting observation in the photopolymerization of tetraethylene glycol diacrylate (TeEGDA) is that an increase in light intensity can lead to an increase in the maximum conversion achieved. kpi.ua This phenomenon is explained by a competition between the rate of polymerization and the rate of matrix shrinkage. kpi.ua

The versatility of thiol-ene chemistry, a core component of thiol-acrylate polymerization, allows for its application in various fields, including the fabrication of microfluidic devices and hydrogels for tissue engineering. nuaa.edu.cnlsu.edu The kinetics of these polymerizations, as monitored by FTIR, show that the rate constants in base-catalyzed systems increase with higher thiol and acrylate functionality, which is linked to intramolecular interactions. lsu.edu

Structural and Network Characterization of Thiol Diethylene Glycol Diacrylate Derived Materials

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone for analyzing the polymerization of thiol-acrylate systems, offering detailed insights into reaction kinetics, functional group conversion, and the final molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for real-time monitoring of the polymerization kinetics in thiol-acrylate systems. researchgate.netresearchgate.net The process involves tracking the disappearance of characteristic absorption bands corresponding to the reactive functional groups. Specifically, the conversion of the thiol groups is monitored by the decrease in the S-H stretching vibration, while the consumption of the acrylate (B77674) groups is observed through the reduction of peaks associated with the C=C double bond. elsevierpure.comrsc.org

The reaction can be followed by collecting spectra at defined time intervals during photopolymerization. rsc.org This allows for the calculation of the conversion rates for both thiol and acrylate functionalities, providing insight into the reaction mechanism, which involves a combination of step-growth Michael addition and chain-growth radical polymerization. researchgate.net The high efficiency of these "click" reactions often leads to high-yield products with minimal byproducts. usm.edu

Table 1: Characteristic FTIR Absorption Bands for Monitoring Thiol-Acrylate Polymerization

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Thiol (S-H) | Stretching | ~2570 | Peak intensity decreases as the thiol reacts. |

| Acrylate (C=C) | Stretching | ~1635 | Peak intensity decreases as the double bond is consumed. |

| Acrylate (CH₂=CH) | Scissoring | ~1410 | Peak intensity decreases with C=C bond reaction. |

| Ester (C=O) | Stretching | ~1730 | Peak remains relatively constant and can be used as an internal reference. researchgate.netresearchgate.net |

| Ether (C-O-C) | Stretching | ~1100-1200 | Backbone vibration, typically used as an internal standard. |

Note: Exact peak positions can vary slightly based on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), provides detailed information about the molecular structure and conversion of thiol-acrylate polymers. By comparing the spectra of the monomers with the resulting polymer, one can confirm the formation of the desired architecture and quantify the extent of the reaction. rsc.orgresearchgate.net

The monomer conversion can be accurately determined by monitoring the disappearance of the vinyl proton signals of the acrylate group (typically found between 5.8 and 6.4 ppm) and comparing their integration to stable signals from the polymer backbone, such as the ethylene (B1197577) glycol protons. rsc.orgnih.gov In some cases, deuterated solvents are used to dissolve the hydrogel precursors for analysis, and the reaction can be quenched before measurement to ensure accuracy. nih.gov Advanced techniques like "in-situ" UV NMR spectroscopy allow for the simultaneous initiation of the thiol-ene reaction and the study of its kinetics directly within the NMR spectrometer. nih.govrsc.org

Table 2: Key ¹H NMR Signals for Characterization of Thiol-Diethylene Glycol Diacrylate Systems

| Protons | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Acrylate Vinyl (CH₂=C) | 5.8 - 6.4 | Signals disappear upon polymerization, used to calculate monomer conversion. rsc.orgresearchgate.net |

| Diethylene Glycol (-O-CH₂-CH₂-O-) | 3.6 - 3.8 | Backbone signal, often used as a stable internal reference. |

| Acrylate Ester (-O-CH₂-) | ~4.3 | Methylene protons adjacent to the ester group; signal shifts upon polymerization. rsc.org |

| Thiol (R-SH) | 1.3 - 1.6 (triplet) | Signal associated with the proton on the sulfur atom; disappears upon reaction. |

Note: Chemical shifts are approximate and can be influenced by the solvent and specific molecular structure.

Raman spectroscopy serves as a valuable complementary technique to FTIR for analyzing the formation of thiol-acrylate networks. It is particularly effective for monitoring polymerization in aqueous systems and can provide quantitative data on the conversion of functional groups. mdpi.com

Similar to FTIR, the analysis relies on tracking the peak intensities of the key reactive groups. The thiol (S-H) stretching vibration and the acrylate (C=C) double bond stretching vibration are clearly identifiable in the Raman spectrum. mdpi.comresearchgate.net Studies have shown that upon UV exposure, the intensity of these characteristic peaks decreases significantly, confirming their consumption during the formation of the polymer network. researchgate.net This allows for the calculation of conversion rates as a function of reaction time or initiator concentration. researchgate.net

Table 3: Characteristic Raman Peaks for Thiol-Acrylate Polymerization Analysis

| Functional Group | Wavenumber (cm⁻¹) | Observation during Polymerization |

|---|---|---|

| Thiol (S-H) | ~2568 - 2575 | Peak intensity decreases. mdpi.comresearchgate.net |

| Alkene (C=C) | ~1628 - 1641 | Peak intensity decreases. researchgate.netmdpi.com |

| CH₂=CH | ~1413 | Peak intensity decreases. researchgate.net |

| C=O | ~1728 | Peak intensity remains stable, suitable as an internal standard. researchgate.net |

Note: Wavenumbers can shift slightly depending on the formulation.

Polymer Network Topology and Crosslink Density Determination

The macroscopic properties of thiol diethylene glycol diacrylate-derived materials, such as their mechanical strength, swelling behavior, and degradation rate, are governed by the topology of the polymer network. nih.gov The crosslink density, which is the number of effective crosslinks per unit volume, is a critical parameter in defining this topology.

The formation of thiol-acrylate networks can be predicted with reasonable accuracy using established polymer science theories. The reaction often proceeds via a step-growth mechanism, which allows for the development of near-ideal network structures as predicted by step-growth polymerization models. rsc.org This predictability is a key advantage of thiol-ene "click" chemistry.

The Flory-Stockmayer theory is a classical model used to predict the gel point—the critical conversion at which an infinite network first appears. harvard.edu This model relates the gel point to the functionality and stoichiometry of the monomeric precursors. According to the theory, the gel point shifts to a higher required conversion as the average functionality of the reactants decreases. harvard.edu Furthermore, theories of rubber elasticity provide a fundamental link between the molecular structure of the network (like the molecular weight between crosslinks) and its macroscopic mechanical and swelling properties. researchgate.net

Several experimental techniques are employed to quantify the crosslink density of the formed polymer networks. These methods typically measure a macroscopic property that is directly dependent on the network structure.

Swelling Measurements : This is one of the most common methods for estimating crosslink density. researchgate.netjordilabs.com A cured polymer sample is weighed in its dry state, then immersed in a suitable solvent until it reaches equilibrium swelling. The sample is weighed again in its swollen state and finally re-dried and weighed to determine the amount of soluble, un-crosslinked polymer (the sol fraction). rsc.org The swelling ratio (Q) and the volume fraction of the polymer in the swollen gel are calculated. nih.govnih.gov The crosslink density can then be estimated using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the network structure. researchgate.net

Dynamic Mechanical Analysis (DMA) : DMA is a powerful technique for determining the viscoelastic properties of polymers, which are highly dependent on crosslink density. acs.orgresearchgate.net In a typical DMA experiment, a small oscillatory strain is applied to a sample, and the resulting stress is measured. This yields the storage modulus (E' or G'), which represents the elastic portion of the material's response. For a crosslinked polymer, the storage modulus measured in the rubbery plateau region (at a temperature above the glass transition temperature, Tg) is directly proportional to the crosslink density. tainstruments.compwr.edu.pl The average molecular weight between crosslinks (Mc) can be calculated from the rubbery modulus using the theory of rubber elasticity. researchgate.nettainstruments.com An increase in crosslinker concentration generally leads to a higher storage modulus and a higher Tg. pwr.edu.pl

Rheology : Rheological measurements are used to monitor the change in viscoelastic properties during the crosslinking reaction in real-time. By measuring the storage modulus (G') and loss modulus (G''), one can identify the gel point, which is the point where G' surpasses G'', indicating the transition from a liquid-like to a solid-like state as the network forms. tainstruments.comresearchgate.net

Table 4: Summary of Experimental Techniques for Crosslink Density Determination

| Technique | Measured Parameter(s) | Principle |

|---|---|---|

| Swelling Analysis | Swelling ratio (Q), polymer volume fraction (ν₂), gel fraction | The extent of swelling is inversely related to the crosslink density. The Flory-Rehner equation is used for calculation. researchgate.netresearchgate.net |

| Dynamic Mechanical Analysis (DMA) | Storage modulus (E' or G') in the rubbery plateau | The modulus in the rubbery state is directly proportional to the number of elastically effective chains (crosslink density). tainstruments.compwr.edu.pl |

| Rheology | Storage modulus (G'), Loss modulus (G'') | Monitors the evolution of viscoelastic properties during curing to determine the gel point. researchgate.net |

Macromolecular Dimensions and Distributions in Polymerized Systems

A comprehensive analysis of the macromolecular dimensions and distributions in polymer systems derived specifically from thiol diethylene glycol diacrylate is limited in publicly available scientific literature. While research exists on broader categories of thiol-ene and thiol-acrylate polymer networks, detailed studies focusing solely on the homopolymer or crosslinked networks of thiol diethylene glycol diacrylate, including specific data on molecular weight, polydispersity index (PDI), and network mesh size, are not readily found.

However, valuable insights can be gleaned from studies on analogous systems, particularly those involving the polymerization of diacrylates with various thiol-containing molecules. This body of research provides a foundational understanding of the principles governing the structural characteristics of such polymer networks.

In studies of hydrogels formed by copolymerizing N-vinylcaprolactam with diethylene glycol diacrylate as a crosslinking agent, it has been observed that the concentration of the crosslinker plays a crucial role in the final properties of the material. nih.gov An increase in the concentration of the diacrylate crosslinker typically leads to a decrease in the glass transition temperature of the resulting polymer. nih.gov Furthermore, a lower concentration of the crosslinker allows the hydrogel to reach its maximum swelling ratio more rapidly. nih.gov

Research on biodegradable hydrogels prepared from polyethylene (B3416737) glycol dimethacrylate (PEGDMA) and various thiol monomers has shown that the reactivity and structure of the thiol component significantly influence polymerization and the final material properties. For instance, mercaptopropionate-based thiols were found to successfully copolymerize with PEGDMA, while mercaptoacetate-based thiols did not under the tested conditions. mdpi.com This highlights the importance of the specific chemical structure of the thiol in the thiol-ene reaction.

The molecular weight of the constituent monomers is another critical factor. In studies involving diethylene glycol terephthalate (B1205515) oligomers, the synthesis conditions and molar ratios of the monomers were shown to control the average chain length and the distribution of linear and cyclic oligomers. researchgate.netpsu.edu While not directly involving a thiol, this research underscores the synthetic control available to tailor the dimensions of the resulting polymers.

Interactive Data Table: Properties of Related Polymer Systems

| Polymer System | Monomer 1 | Monomer 2/Crosslinker | Key Finding | Reference |

| Poly(N-vinylcaprolactam) Hydrogel | N-vinylcaprolactam | Diethylene Glycol Diacrylate | Increased crosslinker concentration decreases glass transition temperature. | nih.gov |

| Biodegradable Hydrogel | Polyethylene Glycol Dimethacrylate | Various Thiol Monomers | Mercaptopropionate thiols showed successful copolymerization. | mdpi.com |

| Polyester Polyols | Terephthalic Acid | Diethylene Glycol | Synthetic conditions control average oligomer chain length. | researchgate.netpsu.edu |

It is important to reiterate that the data presented above are from related systems and should be considered as indicative of the general principles that would likely govern the macromolecular structure of polymers derived from thiol diethylene glycol diacrylate. Direct experimental investigation through techniques such as gel permeation chromatography (GPC) for linear polymers or dynamic mechanical analysis (DMA) and swelling studies for crosslinked networks would be necessary to determine the specific macromolecular dimensions and distributions for poly(thiol diethylene glycol diacrylate).

Engineering of Thiol Diethylene Glycol Diacrylate Based Advanced Materials

Hydrogel Network Design and Tunability

Hydrogels, three-dimensional networks of crosslinked polymers, are a prominent application of thiol diethylene glycol diacrylate chemistry. nih.gov Their design and the ability to tune their properties are critical for their function in fields like tissue engineering and drug delivery.

Formulation Strategies for Degradable Hydrogels

The degradability of hydrogels is a crucial feature, particularly in biomedical applications where temporary scaffolds or controlled release systems are required. The incorporation of thiol-based monomers into poly(ethylene glycol) diacrylate (PEGDA) networks has been shown to enhance their degradation rates. mdpi.com This is often achieved through the hydrolytic degradation of ester linkages within the polymer backbone. mdpi.com

Strategies for creating degradable hydrogels include:

Utilizing Thiol-Ene Reactions: Thiol-ene reactions offer a method to improve the degradability of PEG-based hydrogels. mdpi.com The reaction between a thiol group (S-H) and a carbon-carbon double bond (C=C) forms a thio-ether linkage, which can be designed to be susceptible to hydrolysis. mdpi.com

Incorporation of Degradable Crosslinkers: By using crosslinkers containing hydrolytically or enzymatically cleavable bonds, the degradation profile of the hydrogel can be precisely controlled. For instance, hydrogels with peptide cross-links sensitive to specific enzymes like human neutrophil elastase (HNE) can be designed to degrade at sites of inflammation. nih.gov

Adjusting Monomer Ratios: The degradation rate can be tuned by altering the ratio of the constituent monomers. For example, in poly(β-amino ester) networks, increasing the concentration of PEGDA can lead to a higher water content and a faster mass loss rate. duke.edu

A study demonstrated that the addition of dipentaerythritol (B87275) hexa(3-mercaptopropionate) (DiPETMP) to a PEGDMA network resulted in complete degradation in a 5M NaOH solution in less than 24 hours, whereas the pure PEGDMA hydrogel showed no change under the same conditions. mdpi.com This highlights the significant impact of thiol incorporation on degradability. mdpi.com

Control over Hydrogel Network Architecture for Specific Properties

The architecture of the hydrogel network dictates its mechanical and physical properties. By carefully selecting monomers and reaction conditions, properties such as modulus, swelling ratio, and mesh size can be tailored.

Key factors influencing network architecture include:

Monomer Functionality and Concentration: The functionality (number of reactive groups per molecule) of the thiol and acrylate (B77674) monomers plays a significant role in determining the crosslink density of the network. nih.gov Increasing the functionality of the thiol monomer generally leads to a higher Young's modulus due to increased cross-linking. elsevierpure.com Similarly, the concentration of monomers affects the final properties; for instance, in ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) and PEGDA hydrogels, moduli can be tuned from 3.5 to 190 kPa by varying the polymer concentration from 15 to 90 wt%. nih.gov

Reaction Conditions: The pH of the reaction medium can significantly influence the gelation time. nih.gov For Michael-type addition reactions between thiol and maleimide-terminated PEG macromers, more rapid gel formation is observed under basic conditions. nih.gov

Solvent Choice: The solvent used during polymerization can affect the mechanical properties of the resulting gel. elsevierpure.com For example, gels prepared in dimethyl sulfoxide (B87167) (DMSO) or propylene (B89431) carbonate (PC) have been shown to exhibit high Young's modulus and breaking stress. elsevierpure.com

| Parameter | Effect on Hydrogel Properties | Example |

| Thiol Functionality | Increasing functionality generally increases crosslink density and modulus. nih.govelsevierpure.com | Shifting from a thiol with lower functionality to one with higher functionality increases the Young's modulus of the resulting hydrogel. elsevierpure.com |

| Monomer Concentration | Higher concentrations typically lead to a denser network and higher modulus. nih.gov | ETTMP-PEGDA hydrogels show a modulus range of 3.5 to 190 kPa as polymer concentration increases from 15 to 90 wt%. nih.gov |

| pH | Affects the rate of Michael-type addition reactions and thus gelation time. nih.govnih.gov | Faster gelation is observed at basic pH for thiol-maleimide reactions. nih.gov |

| Solvent | Can influence the mechanical strength of the final hydrogel. elsevierpure.com | Gels synthesized in DMSO or PC exhibit higher Young's modulus. elsevierpure.com |

Fabrication of Multi-layered Hydrogel Systems

Multi-layered hydrogel systems offer the ability to create complex structures with spatially defined properties. This is particularly useful for applications requiring gradients in mechanical properties or the sequential release of different therapeutic agents.

One approach to fabricating multi-layered hydrogels involves sequential photopolymerization. For example, a three-layered hydrogel device has been created where each layer possesses a different degradation rate constant, allowing for a programmed, multi-stage release profile. nih.gov The outer layers, comprising about 66% of the total volume, degraded at a rate of k'=0.41 mm hr⁻¹, while the inner layer degraded at a slower rate of k'=0.18 mm hr⁻¹. nih.gov This demonstrates the potential to predict and control the release of entrapped molecules from these sophisticated systems. nih.govnih.gov

Enzyme-Responsive Hydrogel Design

Enzyme-responsive hydrogels are a class of "smart" materials that can undergo a change in their properties in the presence of specific enzymes. nih.gov This responsiveness is achieved by incorporating enzyme-cleavable peptide sequences into the hydrogel network. nih.gov

For instance, hydrogels crosslinked with peptides that are substrates for human neutrophil elastase (HNE), an enzyme present during inflammation, can be designed to degrade and release their payload specifically at inflammatory sites. nih.gov The degradation kinetics of these hydrogels can be controlled by:

The catalytic efficiency (kcat) of the enzyme for the peptide substrate. nih.gov

The concentration of the enzyme in the surrounding environment. nih.gov

The concentration of the peptide substrate within the hydrogel. nih.gov

This approach allows for the development of highly specific and targeted drug delivery systems that respond to the local biological environment. nih.govnih.gov

Development of Flexible and Stretchable Polymer Networks

Thiol-ene polymerization is a valuable tool for creating flexible and stretchable polymer networks. elsevierpure.com The resulting polymers often exhibit toughness and flexibility, which are desirable properties for a range of applications, including soft robotics and wearable electronics. nih.govnih.gov

The reaction between multi-functional thiols and poly(ethylene glycol) diacrylate can yield soft and flexible porous polymers. elsevierpure.com These materials can be compressed to high forces (up to 500 kPa) without breaking. elsevierpure.com The unique step-growth mechanism of the thiol-ene reaction contributes to the formation of a homogeneous polymer network, which in turn leads to improved mechanical properties compared to traditional acrylate-based systems. nih.gov

Design Principles for Shape Memory Polymer Systems

Shape memory polymers (SMPs) are materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.govnih.gov Thiol-ene photopolymers have emerged as a promising class of SMPs due to their advantageous properties. nih.govnih.govresearchgate.net

Key advantages of thiol-ene SMPs include:

Homogeneous Network Structure: The step-growth polymerization mechanism leads to a more uniform network, resulting in a more rapid and distinct shape memory response compared to conventional acrylate-based SMPs. nih.gov

Excellent Shape Fixity and Recovery: Thiol-ene SMPs can exhibit high free strain recovery (over 96%) and constrained stress recovery (100%). nih.govnih.gov

Tunable Transition Temperature: The glass transition temperature (Tg), which dictates the temperature at which the shape change occurs, can be engineered to fall within a specific range, for example, between 30 and 40 °C. nih.govnih.gov

The design of these systems involves selecting appropriate thiol and ene monomers to achieve the desired thermomechanical properties. The resulting polymers are often tough and flexible, further expanding their potential applications. nih.govnih.gov

Formulation of Adhesives, Coatings, and Inks

The unique reactivity of thiol-ene systems, including those based on thiol diethylene glycol diacrylate, has led to their exploration in advanced material formulations such as adhesives, coatings, and inks. The thiol-ene reaction, a form of click chemistry, offers several advantages in these applications, including rapid curing rates, low energy consumption, and the formation of uniform polymer networks. These characteristics are highly desirable for industrial processes, enabling high-speed production and consistent product quality.

In the realm of coatings, thiol-ene chemistry allows for the development of materials with a wide range of properties, from hard and scratch-resistant surfaces to flexible and impact-resistant films. uc.edu The ability to precisely control the crosslink density by adjusting the ratio of thiol to ene functional groups enables the fine-tuning of mechanical properties to meet the demands of specific applications. uc.edu Furthermore, the insensitivity of the thiol-ene reaction to oxygen inhibition, a common issue in the UV curing of traditional acrylate-based systems, allows for curing in ambient conditions without the need for an inert atmosphere, simplifying the manufacturing process. uc.edu

For ink formulations, particularly UV-curable inkjet inks, the rapid and efficient curing of thiol-ene systems is a significant advantage. It allows for fast printing speeds and immediate handling of the printed materials. The low viscosity of some thiol-functionalized monomers can also be beneficial for formulating jettable inks. nih.gov Researchers have explored the use of multifunctional thiols to enhance the curing behavior of ink formulations, leading to the development of inks with excellent printing characteristics. nih.gov

Applications in Pressure-Sensitive Adhesives

Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond with a substrate upon the application of light pressure. They are ubiquitous in everyday life, found in products such as tapes, labels, and protective films. The performance of a PSA is characterized by a balance of three key properties: peel strength (the force required to remove the adhesive from a substrate), tack (the initial stickiness of the adhesive), and shear strength (the adhesive's ability to resist flow under an applied load).

The incorporation of thiol-ene chemistry into PSA formulations offers a pathway to creating adhesives with tailored properties. In a notable study, novel silane (B1218182) acrylates were synthesized through a thiol-ene reaction involving diethylene glycol diacrylate (DEGDA) and a thiol-silane. These were then introduced into an acrylic PSA formulation. mdpi.comnih.gov The inclusion of the diethylene glycol silane acrylate (DEGSA) was found to significantly influence the adhesive properties of the resulting PSA. mdpi.comnih.gov

The introduction of just 1 wt% of DEGSA into the acrylic PSA formulation led to a remarkable increase in peel strength by approximately 100%. nih.gov This enhancement is attributed to the improved cohesive strength of the PSA network imparted by the silane acrylate. However, as the concentration of the silane acrylate was increased to 3 wt% and 5 wt%, the peel strength showed a significant decrease. nih.gov This is due to a rapid increase in the cohesive properties of the PSA, which in turn reduces its ability to flow and wet the substrate, a critical factor for achieving high peel adhesion. nih.gov The hydrophilic nature of the ethylene (B1197577) glycol chains in the DEGSA also contributes to improved wettability on substrates, further influencing the peel strength. nih.gov

Adhesive Properties of Acrylic PSAs with Diethylene Glycol Silane Acrylate (DEGSA)

| DEGSA Content (wt%) | Peel Strength (gf/25 mm) | Failure Mode |

|---|---|---|

| 0 | 960 | Cohesive Failure |

| 1 | ~1920 | Adhesive Failure |

| 3 | Decreased Significantly | - |

| 5 | Further Decreased | - |

Table 1: Peel strength of acrylic pressure-sensitive adhesives as a function of the weight percentage of diethylene glycol silane acrylate (DEGSA). Data sourced from a study on the effect of silane acrylates on acrylic PSAs. nih.gov

Polymeric Membranes for Gas Separation Applications

Polymeric membranes are a critical technology for gas separation processes, including the capture of carbon dioxide (CO2) from flue gas and natural gas sweetening. The efficiency of these membranes is determined by their permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). There is a significant research interest in developing new membrane materials with enhanced CO2 permeability and high CO2/N2 or CO2/CH4 selectivity.

Thiol-ene chemistry, particularly involving poly(ethylene glycol) diacrylate (PEGDA), a close structural relative of diethylene glycol diacrylate, has emerged as a promising platform for fabricating high-performance gas separation membranes. The polar ether linkages in the PEG backbone have a strong affinity for CO2, which enhances the solubility of CO2 in the membrane, a key factor for high permeability. researchgate.netcanada.ca The thiol-ene reaction allows for the creation of crosslinked networks with tunable properties. By incorporating multifunctional thiols into PEGDA formulations, it is possible to modify the crosslink density and introduce different functionalities, thereby influencing the gas transport properties of the membrane. usm.eduresearchgate.net

One of the key advantages of using thiol-ene chemistry in this context is the ability to mitigate oxygen inhibition during UV curing, which is a significant challenge for thin acrylate-based membrane fabrication. usm.eduresearchgate.net This allows for the formation of uniform, tack-free membrane surfaces. Research has shown that the addition of even a small amount of a multifunctional thiol to a PEGDA formulation can lead to significant improvements in gas permeability without sacrificing CO2 selectivity. usm.eduresearchgate.net Dithiol additives, in particular, have been shown to be effective in increasing gas permeability due to the formation of a more linear and less densely crosslinked network structure. researchgate.net

In a study investigating the gas transport properties of cross-linked poly(ethylene glycol diacrylate) (XLPEGDA) membranes, the incorporation of titanium dioxide (TiO2) nanoparticles was found to further enhance CO2 separation performance. The addition of 3 wt% TiO2 to the XLPEGDA matrix resulted in a 39% increase in CO2 permeability and a 26.6% increase in CO2/N2 selectivity. acs.org

Gas Separation Performance of a Cross-linked Poly(ethylene glycol diacrylate) Membrane with TiO2 Nanoparticles

| Membrane Composition | CO2 Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity |

|---|---|---|---|

| Neat XLPEGDA | - | - | - |

| XLPEGDA + 3 wt% TiO2 | Enhanced by 39% | Increased by 26.6% | Increased by 15.6% |

Table 2: Enhancement in gas separation performance of a cross-linked poly(ethylene glycol diacrylate) (XLPEGDA) membrane upon the addition of 3 wt% TiO2 nanoparticles. acs.org (Note: The source provides the percentage increase in performance relative to the neat polymer membrane but does not provide the absolute baseline values in the abstract).

Another study on iongel membranes based on a cross-linked poly(ethylene glycol) diacrylate (PEGDA) network demonstrated high CO2 permeability. nih.govmdpi.com While not a direct application of a pre-synthesized "thiol diethylene glycol diacrylate," these findings underscore the potential of diacrylate and thiol-containing systems in creating effective gas separation membranes.

Theoretical and Computational Approaches to Thiol Diethylene Glycol Diacrylate Systems

Simulation of Reaction Pathways and Kinetic Parameters

The polymerization of thiol diethylene glycol diacrylate involves a complex interplay of reaction mechanisms. Unlike traditional thiol-ene systems that polymerize exclusively via a step-growth mechanism, thiol-acrylate systems undergo a mixed-mode polymerization. This process involves both the step-growth reaction of thiol-ene addition and the chain-growth homopolymerization of the acrylate (B77674) groups. acs.orgnih.gov Simulation and kinetic modeling are crucial for deconvoluting these competing pathways and understanding how reaction conditions influence the final polymer.

Kinetic models have been developed to describe the reaction kinetics of ternary thiol-yne-(meth)acrylate systems, which share mechanistic similarities with thiol-acrylate systems. These models help in evaluating the ratio of homopolymerization to chain transfer kinetic parameters. mdpi.com The chain transfer constant (CT), which represents the ratio of the chain transfer rate constant (ktr) to the propagation rate constant (kp), is a key parameter. In studies involving the copolymerization of PEG diacrylate with cysteine-containing peptides, the chain transfer constant for acrylates to thiols was found to be between 1.5 and 2. acs.org This indicates a competitive relationship where both chain transfer to the thiol and acrylate homopolymerization occur simultaneously. Further studies have reported that the rate constant for acrylate homopolymerization is approximately 1.5 times greater than that for the thiol-acrylate addition reaction. arxiv.org

Kinetic simulations of protein thiyl radicals, which are key intermediates in these reactions, have been performed using established rate constants for various elemental reactions, including intramolecular hydrogen transfer and reactions with species like glutathione (B108866) and oxygen. nih.gov These simulations provide a framework for understanding the fate of thiyl radicals generated during the polymerization of thiol diethylene glycol diacrylate.

Table 1: Selected Kinetic Parameters in Thiol-Acrylate Systems

| Parameter | Description | Value / Range | Source(s) |

|---|---|---|---|

| Chain Transfer Constant (CT) | Ratio of chain transfer rate constant to propagation rate constant (ktr/kp) for acrylates to thiols. | 1.5 - 2 | acs.org |

| kp,homo / kp,add | Ratio of the rate constant for acrylate homopolymerization to the rate constant for thiol-acrylate addition. | ~1.5 | arxiv.org |

| k10 (RS• + RSH) | Rate constant for the reaction of a thiyl radical with a thiol. | 1 x 108 M-1s-1 | nih.gov |

| k-10 | Rate constant for the reverse reaction of RSSR•- formation. | 2.5 x 105 s-1 | nih.gov |

Thiol/disulfide exchange reactions are fundamental to the chemistry of thiol-containing systems and can influence the dynamic rearrangement and final topology of networks containing disulfide bonds. Quantum chemical calculations, such as Density Functional Theory (DFT), have provided significant insights into the mechanism of this exchange. mdpi.com

Theoretical calculations support the consensus that the thiol-disulfide exchange reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. lsu.edu In this process, a thiolate anion (RS⁻), not the neutral thiol (RSH), is the primary reacting species that attacks the disulfide bond. lsu.edu This attack leads to the formation of a transient, anionic trisulfide intermediate ([δ-S–S–Sδ-]). mdpi.com This intermediate exists in a sufficiently deep energy well, confirming that the SN2 pathway is energetically favorable over an addition-elimination mechanism, particularly as the size of the substituent on the sulfur atom increases. mdpi.com Computational studies have also highlighted the critical role of the solvent, indicating that the inclusion of explicit water molecules in simulations is essential for accurately capturing the energetics of disulfide bond chemistry. mdpi.com

Computational Studies on Structure-Property Relationships in Thiol-Acrylate Networks

A primary goal of computational modeling is to establish clear relationships between the molecular-level network architecture and the bulk properties of the material. For thiol-acrylate networks, studies have successfully correlated simulated structural features with experimentally observed mechanical and thermal properties. researchgate.netcolorado.edu

The heterogeneity resulting from the mixed-mode polymerization is a key determinant of material performance. researchgate.net Networks with more heterogeneous structures, as predicted by computational models and confirmed by techniques like low-field NMR, tend to exhibit broader glass transition temperatures (Tg). researchgate.net Computational studies, in conjunction with experimental analysis, have shown that factors increasing the degree of acrylate homopolymerization contribute to greater network heterogeneity and directly influence thermomechanical properties. researchgate.netcolorado.edu

Simulations can predict how changes in monomer stoichiometry (the ratio of thiol to acrylate functional groups) affect the final properties. For example, an excess of thiol monomers can lead to a higher concentration of dangling chain ends, which act as plasticizers, reducing the storage modulus and glass transition temperature. nih.gov Conversely, increasing the cross-linker content generally leads to a higher Tg and storage modulus, a trend that can be captured and predicted by computational models. Kinetic modeling of ternary thiol-yne-acrylate systems has demonstrated that competitive reaction kinetics can be tuned to achieve desirable properties, such as high Tg and modulus while simultaneously reducing polymerization-induced shrinkage stress. mdpi.com

Table 2: Predicted Structure-Property Relationships in Thiol-Acrylate Networks

| Network Feature | Effect on Property | Source(s) |

|---|---|---|

| Increased Acrylate Homopolymerization | Increased network heterogeneity, broader glass transition (Tg) | researchgate.netcolorado.edu |